molecular formula C18H28N4O4 B2769441 rac-1-tert-butyl3-ethyl(3R,4S)-4-[(5-aminopyridin-2-yl)amino]piperidine-1,3-dicarboxylate,cis CAS No. 2361841-77-0

rac-1-tert-butyl3-ethyl(3R,4S)-4-[(5-aminopyridin-2-yl)amino]piperidine-1,3-dicarboxylate,cis

Cat. No.: B2769441
CAS No.: 2361841-77-0
M. Wt: 364.446
InChI Key: NZSPJHCKOOTIGR-KGLIPLIRSA-N
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Description

rac-1-tert-butyl3-ethyl(3R,4S)-4-[(5-aminopyridin-2-yl)amino]piperidine-1,3-dicarboxylate,cis is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring substituted with tert-butyl and ethyl groups, along with an aminopyridine moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1-tert-butyl3-ethyl(3R,4S)-4-[(5-aminopyridin-2-yl)amino]piperidine-1,3-dicarboxylate,cis typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the tert-butyl and ethyl groups. The aminopyridine moiety is then attached through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

rac-1-tert-butyl3-ethyl(3R,4S)-4-[(5-aminopyridin-2-yl)amino]piperidine-1,3-dicarboxylate,cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to derivatives with different properties.

Scientific Research Applications

rac-1-tert-butyl3-ethyl(3R,4S)-4-[(5-aminopyridin-2-yl)amino]piperidine-1,3-dicarboxylate,cis has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rac-1-tert-butyl3-ethyl(3R,4S)-4-[(5-aminopyridin-2-yl)amino]piperidine-1,3-dicarboxylate,cis involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The aminopyridine moiety may play a crucial role in binding to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-O-Tert-butyl 3-O-ethyl (3R,4S)-4-[(5-hydroxypyridin-2-yl)amino]piperidine-1,3-dicarboxylate
  • 1-O-Tert-butyl 3-O-ethyl (3R,4S)-4-[(5-methylpyridin-2-yl)amino]piperidine-1,3-dicarboxylate

Uniqueness

Compared to similar compounds, rac-1-tert-butyl3-ethyl(3R,4S)-4-[(5-aminopyridin-2-yl)amino]piperidine-1,3-dicarboxylate,cis stands out due to its specific substitution pattern, which may confer unique chemical reactivity and biological activity. The presence of the aminopyridine moiety can enhance its binding affinity to molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl (3R,4S)-4-[(5-aminopyridin-2-yl)amino]piperidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O4/c1-5-25-16(23)13-11-22(17(24)26-18(2,3)4)9-8-14(13)21-15-7-6-12(19)10-20-15/h6-7,10,13-14H,5,8-9,11,19H2,1-4H3,(H,20,21)/t13-,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSPJHCKOOTIGR-KGLIPLIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCC1NC2=NC=C(C=C2)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CN(CC[C@@H]1NC2=NC=C(C=C2)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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